Product packaging for NHS-5(6)Carboxyrhodamine(Cat. No.:CAS No. 150408-83-6)

NHS-5(6)Carboxyrhodamine

Cat. No.: B133114
CAS No.: 150408-83-6
M. Wt: 527.5 g/mol
InChI Key: CXYYHBMOVJJZTD-UHFFFAOYSA-N
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Description

Overview of Fluorescent Probes in Contemporary Biosciences

Fluorescent probes, particularly those based on small organic molecules, are indispensable in modern biology. nih.gov They provide dynamic information about the location and amount of specific molecules without requiring genetic modification of the sample. nih.gov These tools have revolutionized cell imaging and are crucial in fields like biology, pathology, pharmacology, and medical science. mdpi.com The development of a wide array of fluorescent probes has been driven by the need for greater sensitivity and stability in biomolecule analysis. walshmedicalmedia.com Dyes such as rhodamine, fluorescein (B123965), and cyanine (B1664457) derivatives are commonly used as reporter molecules in various detection methods. walshmedicalmedia.com The selection of a particular fluorophore depends on factors like the sample type, the substrate, and the desired light emission characteristics. walshmedicalmedia.com

The Significance of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation Chemistry

N-Hydroxysuccinimide (NHS) esters are highly versatile reagents in the realm of bioconjugation chemistry. amerigoscientific.comglenresearch.com First introduced nearly six decades ago, they are valued for their reactivity, selectivity, and stability, making them a popular choice for labeling and crosslinking biomolecules. glenresearch.comthieme-connect.com NHS esters react selectively with primary aliphatic amine groups, such as those found on the side chains of lysine (B10760008) residues in proteins or at the N-terminus of polypeptides. glenresearch.comnih.gov This reaction forms a stable amide bond, covalently attaching the label (in this case, the rhodamine dye) to the target molecule. glenresearch.com The reaction is efficient and can be performed in aqueous environments under mild pH conditions (typically pH 7-9), which helps to preserve the structure and function of the protein being labeled. glenresearch.com

The stability of NHS esters allows for their storage and subsequent use in labeling reactions. chemicalbook.com This is a significant advantage over other methods that require the in-situ generation of reactive species. chemicalbook.com The formation of a stable amide linkage ensures that the fluorescent tag remains attached to the biomolecule throughout the course of an experiment, providing reliable data. glenresearch.com

Positioning of NHS-5(6)Carboxyrhodamine within the Rhodamine Dye Family for Research Applications

Rhodamines are a class of xanthene dyes known for their high absorption coefficients, intense fluorescence, and good photostability. nih.gov Several rhodamine derivatives, including Rhodamine B, Rhodamine 123, and Rhodamine 6G, are widely used in biological research for applications like fluorescence microscopy and flow cytometry. aatbio.comtaylorandfrancis.com

NHS-5(6)-Carboxyrhodamine is a specific derivative that is activated with an NHS ester, making it amine-reactive. It exists as a mixture of two isomers, the 5-carboxy and 6-carboxy forms, which provides flexibility in labeling applications. This compound is characterized by its bright fluorescence and is particularly useful for creating bioconjugates. The choice between the 5- and 6-isomers can sometimes be important as they may have slightly different binding geometries to proteins. thermofisher.com

Compared to other rhodamines, NHS-5(6)-Carboxyrhodamine is specifically designed for covalent labeling. While some rhodamines like Rhodamine 123 are used as membrane potential indicators due to their cellular uptake and mitochondrial accumulation, NHS-5(6)-Carboxyrhodamine is primarily employed to create stable, fluorescently tagged biomolecules for subsequent analysis.

Scope and Academic Relevance of this compound Studies

The academic relevance of NHS-5(6)-Carboxyrhodamine is demonstrated by its widespread use in various research applications. It is extensively used for labeling proteins, antibodies, and other biomolecules for techniques such as immunofluorescence, flow cytometry, and fluorescence microscopy. The ability to obtain accurate dye-to-protein ratios is a key advantage of this compound. medchemexpress.com

Research studies have utilized NHS-5(6)-Carboxyrhodamine for diverse purposes, including the labeling of specific proteins to study their localization and dynamics within living cells. Its application extends to the development of biosensors and diagnostic kits. The continuous development of new rhodamine derivatives with improved properties, such as increased photostability and brightness, underscores the ongoing importance of this class of dyes in biomedical research. acs.orgacs.org

Data Tables

Table 1: Properties of this compound

Property Value Reference
Molecular Weight 494.97 g/mol
Excitation Wavelength ~520 nm
Emission Wavelength ~546 nm
Reactive Group N-hydroxysuccinimide (NHS) ester

Table 2: Comparison with Similar Rhodamine Derivatives

Compound Excitation/Emission (nm) Key Features Reference
5(6)-Carboxyrhodamine 110 NHS Ester ~502/527 Non-sulfonated; pH-insensitive (4–9)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H25N3O7 B133114 NHS-5(6)Carboxyrhodamine CAS No. 150408-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYYHBMOVJJZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478456
Record name NHS-5(6)Carboxyrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150408-83-6
Record name NHS-5(6)Carboxyrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Nhs 5 6 Carboxyrhodamine and Its Derivatives

Historical Context of Rhodamine Dye Synthesis and Regioselectivity Challenges

The foundational methods for synthesizing rhodamine dyes, while groundbreaking for their time, presented significant challenges, particularly in controlling the formation of specific isomers. The traditional approach, first reported by Maurice Ceresole in 1887, typically involves the condensation of a phthalic anhydride (B1165640) derivative with a meta-aminophenol. researchgate.net This method, often carried out under harsh acidic conditions, suffers from low yields and a critical lack of regioselectivity when unsymmetrical anhydrides are used. researchgate.netresearchgate.net

Electrophilic Substitution Limitations in Isomer Control

The core of the regioselectivity problem lies in the mechanism of electrophilic aromatic substitution. ethz.ch When an unsymmetrical anhydride, such as trimellitic anhydride (the precursor to carboxyrhodamine), is used, it presents two non-equivalent electrophilic carbonyl groups. The meta-aminophenol can attack either of these sites, leading to the formation of two distinct structural isomers: the 5-carboxy and the 6-carboxy rhodamine. nih.gov

These isomers, 5-Carboxyrhodamine and 6-Carboxyrhodamine, exhibit different properties, and their mixtures can complicate the synthesis and performance of bioconjugates. mdpi.com The separation of these isomers is notoriously difficult due to their very similar physical and chemical properties, making traditional purification methods like chromatography challenging and inefficient. nih.govbeilstein-journals.org This limitation has been a significant obstacle in producing isomerically pure rhodamine dyes required for high-performance applications.

Contemporary Strategies for Regioisomer-Controlled Synthesis

To overcome the limitations of classical methods, chemists have developed innovative strategies that provide precise control over the formation of single isomers, ensuring the production of isomerically pure carboxyrhodamines.

Phthalaldehydic Acid-Mediated Approaches for Single-Isomer Access

A highly effective modern strategy involves replacing the traditional phthalic anhydride with a phthalaldehydic acid (a 2-carboxybenzaldehyde). nih.govnih.gov This approach elegantly circumvents the problem of isomerism by providing only one reactive site—the aldehyde group—for condensation with the aminophenol. nih.gov This ensures that the reaction proceeds to form a single, specific regioisomer.

This one-step protocol is operationally simple and has been successfully applied to the gram-scale synthesis of various isomerically pure rhodamines, including 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA). researchgate.netmdpi.com The reaction is typically performed in fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), which promote the necessary Friedel-Crafts condensations, followed by oxidation to yield the final dye. researchgate.net This method's versatility and efficiency represent a significant leap forward in rhodamine synthesis.

Table 1: Comparison of Rhodamine Synthesis Strategies

FeatureClassical Condensation (with Anhydride)Phthalaldehydic Acid-Mediated Synthesis
Starting Electrophile Unsymmetrical Phthalic AnhydridePhthalaldehydic Acid (2-formylbenzoic acid)
Regiocontrol Poor; produces 5- and 6-isomersExcellent; produces a single isomer
Reaction Conditions Often harsh (e.g., strong acid, high temp)Generally milder
Key Advantage Historically establishedDirect access to isomerically pure dyes
Key Disadvantage Difficult isomer separationRequires synthesis of specific aldehyde precursor

Diacetate Protection and Isomer Separation Techniques

An alternative strategy for obtaining pure isomers involves modifying the dye molecule to facilitate separation. One such technique is the diacetate protection of the phenolic hydroxyl groups of 5(6)-carboxyfluorescein, a principle that has been extended to carboxyrhodamines. beilstein-journals.orgnih.gov

In this method, the isomeric mixture of 5(6)-carboxyrhodamine is first treated with acetic anhydride to form the corresponding diacetate derivatives. These acetylated isomers are then converted into their N-hydroxysuccinimide (NHS) esters. The introduction of the bulky, non-polar acetate (B1210297) groups alters the chromatographic properties of the isomers sufficiently to allow for their efficient separation on a multi-gram scale using standard column chromatography. beilstein-journals.orgnih.gov Once separated, the protecting acetate groups can be removed if necessary, providing access to the pure 5- and 6-isomers of the carboxyrhodamine NHS ester.

Solid-Phase Synthetic Routes for NHS-5(6)Carboxyrhodamine-Conjugated Probes

Solid-phase synthesis (SPS) is the cornerstone of modern peptide and oligonucleotide production. chempep.com Integrating fluorescent labels like carboxyrhodamine during SPS allows for the efficient creation of highly pure, targeted probes. Two primary strategies are employed for this purpose.

The first approach involves the synthesis of the full peptide or oligonucleotide chain on a solid support resin, followed by an "on-resin" labeling step. nih.gov For example, after the final amino acid is added to a peptide, the N-terminal amine is deprotected and can be reacted with an activated dye, such as 6-[tetramethylrhodamine-5-(and-6)-carboxamido]hexanoic acid, succinimidyl ester (5(6)-TAMRA-X, SE). nih.gov Coupling reagents are used to facilitate the formation of a stable amide bond between the dye's carboxyl group and the peptide's amine, permanently attaching the label before the probe is cleaved from the resin. mdpi.com

The second, and often more efficient, strategy is to pre-synthesize a dye-conjugated building block, such as an amino acid or a phosphoramidite, and incorporate it directly during automated solid-phase synthesis. nih.govnih.gov For peptide synthesis, an amino acid like lysine (B10760008) can be modified by attaching a single isomer of carboxyrhodamine to its side-chain amine. This creates a building block, for instance, Fmoc-Lys(6-carboxyrhodamine)-OH, which can be inserted at any desired position in the peptide sequence using standard SPS protocols. researchgate.netbeilstein-journals.org This method provides precise control over the label's location and avoids potential side reactions that can occur with on-resin labeling of complex biomolecules.

Exploration of Novel Rhodamine Architectures

Research continues to push the boundaries of rhodamine chemistry, leading to the development of novel dye architectures with enhanced properties. By modifying the core structure of rhodamine, scientists can fine-tune its spectral properties, brightness, and photostability.

Examples of such innovations include:

Phosphonorhodamines : Replacing the traditional ortho-carboxyl group on the pendant phenyl ring with a phosphonate (B1237965) group has been shown to yield dyes with unique properties. The synthesis of 3-phosphonorhodamines can be achieved in high yields under mild conditions. researchgate.net

Fluorinated Rhodamines : The introduction of fluorine atoms to the rhodamine structure can significantly alter the equilibrium between the dye's fluorescent zwitterionic form and its colorless lactone form. nih.gov This tuning is crucial for developing probes that are bright and photostable in specific biological environments.

Carborhodamines : Replacing the oxygen atom in the xanthene core with a gem-dimethyl carbon substituent results in a large bathochromic (red) shift in the dye's absorption and emission wavelengths, extending the spectral range available for multicolor imaging. nih.gov

These explorations into new rhodamine scaffolds are critical for creating the next generation of fluorescent probes for advanced biological research.

Fluorinated Rhodamine Synthesis via Lactol Condensation and Oxidation

A versatile and efficient method for the regioselective synthesis of rhodamine dyes, including fluorinated derivatives, involves the oxidative condensation of phthalaldehydic acids (which exist predominantly as 3-hydroxyphthalides, or lactols, in solution) with 3-aminophenols. researchgate.netacs.orgnih.gov This "lactol condensation" strategy is effective for producing isomerically pure carboxy-functionalized rhodamines. researchgate.net The process typically occurs in the presence of oxygen, and the use of a 2,2,2-trifluoroethanol and water mixture as the reaction medium allows for clean and efficient formation of a single rhodamine isomer. researchgate.net

This methodology has been successfully extended to the synthesis of fluorinated rhodamines, which had not been previously achieved with this specific approach. acs.orgnih.gov For instance, the condensation of a fluorinated lactol can be used to synthesize fluorinated Si-rhodamine dyes. acs.orgnih.gov The introduction of fluorine atoms to the rhodamine scaffold is a key strategy for improving the photophysical properties of the dyes, such as their brightness and photostability. acs.orgnih.gov

The general scheme for this synthesis involves reacting an aminophenol with a phthalaldehydic acid (lactol) in the presence of an acid, such as trifluoroacetic acid (TFA), which facilitates the formation of the hemiacetal intermediate, followed by an oxidative cyclization to yield the final rhodamine structure. researchgate.net This method provides a robust portfolio of chemical strategies for creating a wide array of rhodamine dyes, with particular utility for fluorinated versions. researchgate.net

Palladium-Catalyzed Cross-Coupling for N-Aryl Rhodamine Formation

Palladium-catalyzed cross-coupling reactions have become a powerful and general technology for the formation of C–N bonds, offering a modern alternative to traditional condensation methods for rhodamine synthesis. nih.govacs.orgacs.org This strategy allows for the late-stage formation of the C(aryl)-N bonds, providing a unified and efficient route to a wide variety of rhodamine derivatives, including N-aryl rhodamines. nih.govacs.org

The core of this methodology is the Buchwald-Hartwig amination, which couples nitrogen nucleophiles with fluorescein (B123965) ditriflates. nih.govacs.org Fluorescein ditriflates are readily prepared from commercially available, regioisomerically pure fluoresceins. nih.gov These triflate groups can then undergo Pd-catalyzed C–N cross-coupling with a broad range of nucleophiles, such as alkylamines, arylamines, amides, and carbamates. nih.govacs.org

This approach is highly versatile:

Fluorophores and Quenchers: Coupling with alkyl and aryl amines provides convenient access to both fluorescent dyes and non-fluorescent FRET quencher dyes. nih.gov

Latent Fluorophores: Using carbamates as coupling partners allows for the synthesis of N,N'-diacylated rhodamines, which are valuable as latent or "caged" fluorophores that become fluorescent only after a specific chemical or enzymatic reaction. nih.gov

While extremely effective, the synthesis of fluorinated rhodamines using this method requires special consideration. The high electrophilicity of perfluorinated arenes can lead to side reactions, specifically facile nucleophilic substitution on the tetrafluoroaryl moiety when using primary or secondary aliphatic amines. researchgate.net Despite this challenge, the Pd-catalyzed cross-coupling of fluorescein ditriflates remains a key strategy for expanding the available toolkit for rhodamine synthesis. acs.orgnih.gov

Synthesis of Modified NHS-5(6)-Carboxyrhodamine Structures for Enhanced Performance

Modifications to the core structure of NHS-5(6)-Carboxyrhodamine are strategically employed to enhance its performance characteristics, such as photostability, brightness (quantum yield), and water solubility, making the resulting dyes more suitable for advanced applications like single-molecule tracking and live-cell imaging.

Structural Modifications and Their Impact:

Fluorination: The introduction of fluorine atoms into the xanthene core is a primary strategy for improving dye performance. Tetrafluorination of the bottom aryl ring of Si-rhodamines, for example, leads to dyes with improved visible absorbance in solution. acs.org This modification can also create a convenient point for further derivatization through fluoride-thiol substitution, allowing for the attachment of other functional groups. acs.org

Silicon Substitution: Replacing the oxygen atom in the xanthene ring with a silicon atom (creating Si-rhodamines) causes a significant red-shift in the absorption and emission spectra by approximately 100 nm. acs.orgnih.gov This makes Si-rhodamines valuable as fluorophores excited by long-wavelength light, which is less damaging to biological samples. acs.orgnih.gov

Linker Modification: In energy transfer dyes, where a donor dye transfers energy to an acceptor dye (like carboxyrhodamine), the linker connecting them is crucial. Introducing structural rigidity into the linker—using components like an alkene, diene, or a five- or six-membered ring—facilitates more efficient energy transfer between the dyes, resulting in enhanced fluorescence of the acceptor. epo.org

A key challenge in synthesizing functionalized rhodamines is the formation of 5- and 6-carboxy regioisomers, which are often difficult to separate. researchgate.net Efficient synthetic routes have been developed to address this. One approach involves the diacetate protection of 5(6)-carboxyfluorescein, followed by conversion to N-hydroxysuccinimide (NHS) esters. This protection strategy facilitates the chromatographic separation of the 5- and 6-isomers on a multi-gram scale. researchgate.net Similarly, the 5- and 6-carboxyrhodamine B NHS esters can be synthesized and separated effectively. researchgate.net

The table below summarizes the effects of key modifications on rhodamine dye properties.

ModificationStarting Compound(s)Key Reagents/ConditionsResulting Compound ClassEnhanced Property
Fluorination & Si-Substitution Bis(2-bromophenyl)silane intermediates, Tetrafluorophthalic anhydridet-BuLi, MgBr₂·OEt₂Tetrafluoro-Si-RhodaminesIncreased visible absorbance, Photostability, Red-shifted spectra
Isomer-Specific Synthesis 5(6)-carboxyfluoresceinAcetic anhydride, N-Hydroxysuccinimide5- and 6-Carboxyrhodamine NHS EstersIsomeric purity
Rigid Linker Addition Donor xanthene dye, Acceptor dyeLinkers with alkene, diene, or cyclic structuresEnergy Transfer DyesEnhanced fluorescence via efficient energy transfer

These advanced synthetic strategies enable the fine-tuning of the photophysical and chemical properties of carboxyrhodamine dyes, expanding their utility in demanding fluorescence-based applications.

Bioconjugation Mechanisms and Optimization Strategies for Nhs 5 6 Carboxyrhodamine

Fundamental Principles of NHS Ester Reactivity with Biomolecules

The core of NHS-5(6)Carboxyrhodamine's utility lies in the chemical reactivity of its NHS ester group. This group is designed to react efficiently and selectively with specific functional groups present in biological macromolecules. lumiprobe.comglenresearch.com

Amine-Reactive Conjugation with Proteins, Peptides, and Oligonucleotides

The NHS ester of this compound is highly reactive towards primary aliphatic amines (-NH₂). glenresearch.comthermofisher.com These amine groups are readily available on various biomolecules, making them prime targets for labeling. thermofisher.com

Proteins and Peptides: In proteins and peptides, the most common sites for conjugation are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. thermofisher.combocsci.comtocris.com These primary amines, being positively charged under physiological conditions, are typically located on the protein's surface, rendering them accessible for reaction without causing denaturation. thermofisher.com

Oligonucleotides: DNA and RNA can be chemically modified to incorporate primary amine groups, often at the 5' or 3' end, or attached to a nucleobase. glenresearch.com These amino-modified oligonucleotides can then be readily labeled with this compound. glenresearch.comresearchgate.net

The reaction mechanism involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then eliminates the N-hydroxysuccinimide (NHS) leaving group, resulting in the formation of a stable amide bond. glenresearch.com The reaction is typically carried out in a buffer with a slightly alkaline pH, usually between 7.2 and 8.5. thermofisher.comlumiprobe.com This pH range is a compromise: it is high enough to ensure a sufficient concentration of the reactive, unprotonated amine, but not so high as to cause significant hydrolysis of the NHS ester, which is a competing reaction. thermofisher.comlumiprobe.com

Formation of Stable Amide Bonds and Conjugate Stability

The covalent linkage formed between this compound and the biomolecule is an amide bond. glenresearch.combocsci.com Amide bonds are exceptionally stable due to resonance, which imparts a partial double-bond character to the carbon-nitrogen bond. nih.gov This stability is a key advantage in bioconjugation, as it ensures that the fluorescent label remains attached to the biomolecule under various experimental conditions. acs.org The amide bond formed through NHS ester chemistry is identical to the peptide bonds that link amino acids in proteins, contributing to the robustness of the resulting conjugate. bocsci.com The estimated half-life for the spontaneous hydrolysis of a typical amide bond at neutral pH is between 350 and 600 years, highlighting its exceptional stability. acs.org

Impact of Isomerism on Conjugation Efficiency and Purity

This compound is a mixture of two regioisomers, the 5- and 6-isomers, which differ in the attachment point of the carboxyl group on the rhodamine core. This isomerism can have significant implications for both the efficiency of the labeling reaction and the purity of the final product.

Regioisomeric Purity and its Influence on Labeled Product Resolution (e.g., HPLC)

The presence of both 5- and 6-isomers in the labeling reagent can lead to the formation of two distinct labeled products for each available amine on the biomolecule. While chemically similar, these isomeric products can sometimes be separated by high-performance liquid chromatography (HPLC). broadpharm.com The use of a single, pure isomer for labeling can simplify the purification process and result in sharper peaks and better resolution in HPLC analysis. broadpharm.comresearchgate.net This is particularly important when precise characterization and quantification of the labeled product are required. broadpharm.com

Preferential Reactivity of 6-Regioisomer in Specific Labeling Systems (e.g., SNAP-tag)

In certain advanced labeling systems, one isomer may exhibit preferential reactivity over the other. A notable example is the SNAP-tag technology, a protein labeling system based on a mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT). researchgate.netnih.gov Studies have shown that the SNAP-tag protein reacts preferentially with the 6-regioisomer of carboxyrhodamine dyes. researchgate.netnih.gov The 5-isomer, in contrast, was found to contribute more to background fluorescence. researchgate.netnih.gov Consequently, using pure 6-carboxyrhodamine substrates for SNAP-tag labeling can lead to a significant improvement in the signal-to-noise ratio in cellular imaging experiments. researchgate.netnih.gov This preferential reactivity is also observed in Halo-tag labeling, where the 6'-carboxy isomers of fluorescent dyes are crucial for maintaining cell viability. nih.gov

Methodological Considerations in Bioconjugation Protocols

To achieve successful and reproducible labeling with this compound, several factors in the bioconjugation protocol must be carefully considered.

Interactive Data Table: Key Parameters in this compound Bioconjugation

ParameterRecommended Condition/ConsiderationRationale
pH 7.2 - 8.5Balances amine reactivity (favored at higher pH) and NHS ester hydrolysis (increases at higher pH). thermofisher.comlumiprobe.com
Buffer Non-amine containing buffers (e.g., phosphate, bicarbonate, borate)Amine-containing buffers (e.g., Tris) will compete with the biomolecule for reaction with the NHS ester. thermofisher.comyoudobio.com
Solvent Anhydrous DMSO or DMF for stock solutionsNHS esters are often poorly soluble in aqueous buffers and are susceptible to hydrolysis. lumiprobe.comsigmaaldrich.com
Dye-to-Biomolecule Ratio 5- to 10-fold molar excess of dyeGenerally recommended to drive the reaction to completion, but may need optimization for specific applications. youdobio.com
Temperature and Time Room temperature for 1-2 hours or 4°C for 4-6 hoursLower temperatures can minimize protein aggregation and NHS ester hydrolysis. thermofisher.com
Purification Size-exclusion chromatography, dialysis, or HPLCNecessary to remove unreacted dye and byproducts. youdobio.comgenecopoeia.com

Detailed Research Findings

Optimization of RNA Labeling: A study on optimizing the labeling of aminoallyl-modified RNA with an NHS-ester linked fluorophore found that a 1:50 ratio of RNA to dye, in the presence of 55% (v/v) DMSO and a sodium bicarbonate buffer at pH 7.0, incubated for 30 minutes at 28°C, doubled the labeling efficiency to 55%. researchgate.netnih.gov

SNAP-tag Labeling: Research on SNAP-tag substrates demonstrated that benzylchloropyrimidine (CP) conjugates of 6-carboxyrhodamines resulted in a significantly higher signal-to-noise ratio in live-cell imaging compared to benzylguanine (BG) conjugates, likely due to increased cell permeability. researchgate.netnih.gov

Isomer Separation: The separation of 5- and 6-carboxyfluorescein (B556484) diacetate NHS esters has been successfully achieved by column chromatography, yielding the individual isomers in 28% and 48% yields, respectively. researchgate.net This highlights the feasibility of obtaining isomerically pure reagents for more controlled labeling experiments.

Mitigation of Fluorescence Quenching and Conjugate Precipitation Issues

A significant challenge in the use of rhodamine dyes, including NHS-5(6)-Carboxyrhodamine, is the potential for fluorescence quenching and precipitation of the protein-dye conjugate. google.com

Fluorescence Quenching: This phenomenon can occur when multiple dye molecules are in close proximity on the protein surface, leading to self-quenching where the fluorescence emission of one dye molecule is absorbed by another. thermofisher.comaatbio.com This is particularly problematic at high degrees of labeling. thermofisher.com Additionally, certain amino acid residues, like tryptophan, can quench the fluorescence of nearby dye molecules through photoinduced electron transfer (PeT). nih.gov

Conjugate Precipitation: The hydrophobic nature of the large ring system in rhodamine dyes can lead to aggregation and precipitation of the labeled protein, especially at high DOLs. google.comresearchgate.net The attachment of multiple hydrophobic dye molecules can expose hydrophobic patches on the protein surface, promoting intermolecular aggregation. researchgate.netunibas.ch

Strategies for Mitigation:

Optimize the Degree of Labeling (DOL): Keeping the labeling stoichiometry low, ideally around a 1:1 dye-to-protein ratio, can significantly minimize both quenching and precipitation. researchgate.net The optimal DOL should be determined experimentally to balance signal intensity with solubility and protein function. promega.comthermofisher.com

Choice of Dye Isomer: Research has shown that for some applications, the 6-isomer of carboxyrhodamine dyes may be preferred as it can lead to a better signal-to-noise ratio compared to the 5-isomer. researchgate.net

Buffer Composition:

pH and Ionic Strength: Adjusting the pH and ionic strength of the buffer can help to prevent aggregation by altering electrostatic interactions between protein molecules. unibas.chgbiosciences.com

Additives: The inclusion of certain additives can enhance the solubility and stability of the protein conjugate. These include:

Glycerol: Often used as a cryoprotectant and stabilizer at concentrations of 10-20%. gbiosciences.com

Non-denaturing detergents: Low concentrations of detergents like Tween 20 or CHAPS can help to solubilize protein aggregates. unibas.chgbiosciences.com

Arginine and Glutamic Acid: This mixture can increase protein solubility by binding to charged and hydrophobic regions. unibas.ch

Use of Reducing Agents: For proteins containing cysteine residues, the addition of a reducing agent such as DTT or TCEP can prevent the formation of disulfide bonds that may lead to aggregation. unibas.chgbiosciences.com

Proper Storage: Storing the purified conjugate at a low concentration and at an appropriate temperature (e.g., -80°C) with a cryoprotectant can prevent aggregation during freeze-thaw cycles. gbiosciences.comgbiosciences.com

Advanced Bioconjugation Chemistries Utilizing NHS-5(6)-Carboxyrhodamine

Comparison with Carbodiimide-Based Coupling (e.g., EDC/NHS)

Both direct NHS-ester chemistry and carbodiimide-based coupling are used to form amide bonds between a dye and a protein, but they differ in their mechanism and application.

Direct NHS-Ester Labeling: In this method, the NHS-5(6)-Carboxyrhodamine is already "activated." The NHS ester group readily reacts with primary amines on the protein to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com This is a one-step reaction that is relatively straightforward.

Carbodiimide-Based Coupling (EDC/NHS): This is a two-step process used to conjugate a carboxyl group on one molecule to a primary amine on another. gbiosciences.com

Activation: A water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), first reacts with a carboxyl group (e.g., on a protein or the dye itself if it were not already an NHS ester) to form a highly reactive O-acylisourea intermediate. gbiosciences.comcreative-proteomics.com

Coupling: This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed. gbiosciences.com To increase efficiency and stability, N-hydroxysuccinimide (NHS) is often added. EDC couples the NHS to the carboxyl group, forming a more stable NHS-ester intermediate, which then reacts with the amine. gbiosciences.comthermofisher.com

Table 2: Comparison of Direct NHS Ester vs. EDC/NHS Coupling

FeatureDirect NHS-5(6)-CarboxyrhodamineEDC/NHS Coupling
Reactants Pre-activated dye (NHS ester) and protein (amines).Dye (carboxyl group), protein (amines), EDC, and NHS.
Reaction Steps One-step: Amine reacts directly with NHS ester. thermofisher.comTwo-step: Carboxyl activation by EDC/NHS, then reaction with amine. gbiosciences.com
Intermediate Stability The NHS ester is semi-stable but susceptible to hydrolysis. thermofisher.comThe O-acylisourea intermediate is highly unstable; the NHS-ester intermediate is more stable. gbiosciences.com
Efficiency Generally efficient for labeling primary amines.The addition of NHS significantly enhances coupling efficiency compared to EDC alone. thermofisher.com
pH Optimum Labeling reaction is optimal at pH 7.2-8.5. thermofisher.comActivation with EDC is most efficient at pH 4.5-7.2; the subsequent reaction with amines is best at pH 7-8. thermofisher.com
Primary Use Case Labeling of available primary amines on a target molecule.Conjugating a molecule with a carboxyl group to a molecule with a primary amine.

While some studies suggest that EDC alone can be more efficient than EDC/NHS for immobilizing antibodies on certain surfaces, the use of NHS is generally accepted to enhance coupling efficiency in solution by creating a more stable intermediate. thermofisher.comnih.gov

Heterobifunctional Crosslinkers Incorporating NHS Ester Functionality

Heterobifunctional crosslinkers are powerful tools that possess two different reactive groups at either end of a spacer arm. creative-biolabs.com This allows for controlled, stepwise conjugation of two different molecules, minimizing the formation of unwanted homodimers. creative-biolabs.comthermofisher.com Many of these crosslinkers incorporate an NHS ester as one of the reactive functionalities.

These reagents are not used to label with NHS-5(6)-Carboxyrhodamine directly, but rather represent an advanced strategy where the same NHS-ester chemistry is employed for more complex constructions. For instance, a protein can first be reacted with a heterobifunctional crosslinker via its primary amines using the NHS-ester group. After purification, the second reactive group on the crosslinker is then used to attach another molecule.

Common combinations include:

NHS ester and Maleimide (B117702): This is one of the most common types of heterobifunctional crosslinkers. creative-biolabs.comiris-biotech.de The NHS ester reacts with primary amines, while the maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues. iris-biotech.de This allows for the specific conjugation of two proteins at their lysine and cysteine residues, respectively. creative-biolabs.com An example is Sulfo-SMCC. creative-proteomics.com

NHS ester and a Photoreactive Group: These crosslinkers combine an amine-reactive NHS ester with a photoreactive group like an aryl azide (B81097) or a diazirine. creative-biolabs.comnih.gov The NHS ester allows for the "planting" of the crosslinker onto a specific protein. biorxiv.org The molecule can then be introduced into a complex biological environment (like a cell lysate or even a living cell), and upon exposure to UV light, the photoreactive group will non-specifically form a covalent bond with any nearby molecule, allowing for the capture of transient or weak protein-protein interactions. creative-biolabs.comnih.gov

The use of heterobifunctional crosslinkers with an NHS ester group provides a versatile platform for creating specific and complex biomolecular conjugates for a wide range of applications in proteomics and structural biology. thermofisher.comcreative-proteomics.com

Advanced Applications of Nhs 5 6 Carboxyrhodamine in Molecular and Cellular Research

High-Resolution Fluorescence Microscopy and Imaging Techniques

The strong fluorescence and photostability of NHS-5(6)-Carboxyrhodamine make it well-suited for a variety of advanced imaging applications.

Live-Cell Imaging with Optimized NHS-5(6)-Carboxyrhodamine Substrates

NHS-5(6)-Carboxyrhodamine is frequently used for live-cell imaging, enabling researchers to track cellular processes in real time. Its bright green fluorescence provides high-contrast images with a good signal-to-noise ratio. For many applications, it is preferred over other dyes like 5-(and-6)-carboxyfluorescein succinimidyl ester (5(6)-FAM) or FITC due to its exceptional photostability and the fact that its fluorescence is not sensitive to pH changes between pH 4 and 9. biotium.com This stability is crucial for long-term imaging experiments where maintaining a consistent signal is essential.

To minimize nonspecific binding during live-cell imaging, a common practice is to pre-block cells with a solution of 1–5% bovine serum albumin (BSA) or serum for 30 minutes. This step helps to reduce background fluorescence and improve image clarity.

Super-Resolution Microscopy (e.g., STED, SMS Nanoscopy) Applications

The development of super-resolution microscopy techniques, which bypass the diffraction limit of light, has allowed for visualization of cellular structures at the nanoscale. sigmaaldrich.comnih.gov The choice of fluorescent probe is critical for the success of these techniques, with brightness and photostability being key characteristics. sigmaaldrich.com

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that can achieve resolutions below 30 nm. mouse-trap.org It uses two lasers: one to excite the fluorophore and a second, donut-shaped beam to de-excite fluorophores in the periphery, thereby narrowing the area of fluorescence emission. nih.govthermofisher.com While specific dyes tailored for STED are often recommended, the fundamental properties of bright and photostable dyes like NHS-5(6)-Carboxyrhodamine are advantageous for such advanced imaging. The compatibility of a dye with STED microscopy is often linked to its ability to withstand the high laser powers used for depletion without significant photobleaching.

Single-molecule localization microscopy (SMLM) techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), also benefit from photostable dyes. thermofisher.com These methods rely on the sequential activation and localization of individual fluorophores to reconstruct a high-resolution image.

Targeted Fluorescent Probes for Specific Biological Structures

The amine-reactive nature of NHS-5(6)-Carboxyrhodamine allows for its conjugation to a wide range of biomolecules to create targeted fluorescent probes. By attaching the dye to antibodies, proteins, or other molecules with specific binding affinities, researchers can selectively label and visualize distinct structures within cells. biotium.com

For instance, a probe can be designed to target specific proteins involved in cellular signaling pathways. In a study on hematopoietic cell-specific Lyn substrate-1 (HS1), super-resolution imaging with 3D-STED microscopy revealed the nanoscale organization of endogenous HS1 in normal and leukemic B cells, highlighting its role in cell adhesion. nih.gov

Furthermore, bioorthogonal chemistry provides a powerful strategy for creating targeted probes. This involves introducing a "bioorthogonal" functional group into a biomolecule of interest, which can then be specifically labeled with a complementary fluorescent probe. This approach has been used to develop probes for imaging glycans and glycoproteins with high specificity. rsc.org

Imaging of Cell-Surface Receptors and Glycans

NHS-5(6)-Carboxyrhodamine is also valuable for imaging cell-surface molecules like receptors and glycans. Glycans, which are sugar chains attached to proteins and lipids on the cell surface, play crucial roles in various biological processes. nih.gov

Metabolic glycan labeling is a technique where cells are fed unnatural sugars containing a chemical handle, such as an azide (B81097) or alkyne. nih.gov This handle is then incorporated into the cell's glycans. A fluorescent probe, like NHS-5(6)-Carboxyrhodamine modified with a complementary reactive group, can then be used to specifically label and visualize these glycans.

In one study, researchers used a FRET-based imaging method to detect sialic acid residues on the epidermal growth factor receptor (EGFR) on the surface of live cells. semanticscholar.org This involved labeling the EGFR with a donor fluorophore and the cellular glycans with an acceptor fluorophore, allowing for the specific detection of receptor-specific glycosylation. semanticscholar.org

Quantitative Spectroscopic and Assay Methodologies

Beyond imaging, the photophysical properties of NHS-5(6)-Carboxyrhodamine make it a valuable tool in quantitative spectroscopic techniques.

Fluorescence Correlation Spectroscopy (FCS) for Molecular Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity to provide information about molecular mobility, concentration, and interaction dynamics. nih.gov The high photostability and brightness of NHS-5(6)-Carboxyrhodamine and its derivatives make them ideal probes for FCS experiments. medchemexpress.com

FCS allows researchers to study the diffusion of labeled molecules through a tiny observation volume, providing insights into their size, shape, and interactions with other molecules. nih.gov By analyzing the correlation of fluorescence fluctuations, one can determine diffusion coefficients, which can be related to the molecular weight and hydrodynamic radius of the labeled species. This technique is particularly useful for studying protein-protein interactions and the dynamics of molecules within living cells. nih.gov

Table 1: Properties of NHS-5(6)-Carboxyrhodamine and Related Dyes

Property 5(6)-Carboxyrhodamine 110 NHS Ester 5(6)-TAMRA SE Rhodamine 6G
Excitation Max (nm) ~502 broadpharm.com ~550 525
Emission Max (nm) ~527 broadpharm.com ~575 555
Key Features Non-sulfonated; pH-insensitive (4–9); ideal for FCS and live-cell imaging. Tetramethylrhodamine derivative; red fluorescence. Used in ion sensing.

| Molecular Weight ( g/mol ) | 507.9 broadpharm.com | 527.52 | 479.02 |

Table 2: Chemical Compounds Mentioned

Compound Name
NHS-5(6)-Carboxyrhodamine
5-(and-6)-carboxyfluorescein succinimidyl ester (5(6)-FAM)
Fluorescein (B123965) isothiocyanate (FITC)
Bovine serum albumin (BSA)
Hematopoietic cell-specific Lyn substrate-1 (HS1)
Epidermal growth factor receptor (EGFR)
5(6)-Carboxyrhodamine 110 NHS Ester
5(6)-TAMRA SE

Multiplex Genetic Analysis and DNA Sequencing Enhancement

NHS-5(6)-Carboxyrhodamine, a rhodamine-based fluorescent dye, plays a significant role in advancing multiplex genetic analysis and DNA sequencing technologies. Its utility stems from its ability to be activated with an N-hydroxysuccinimide (NHS) ester group, which facilitates covalent labeling of amino groups on biomolecules. scbt.com This amine-reactive property allows for its use in various high-throughput genetic analysis techniques where fluorescent labeling is crucial.

In the realm of DNA sequencing, particularly in "sequencing by synthesis" (SBS) methods, fluorescently labeled nucleotides are indispensable. NHS-5(6)-Carboxyrhodamine and its derivatives, such as 6-carboxyrhodamine-6G (R6G), are used to create these labeled nucleotide analogues. pnas.orginstras.com For instance, in four-color DNA sequencing on a chip, a photocleavable version of a rhodamine dye, dUTP-PC-R6G, was synthesized. pnas.org This involved reacting a photocleavable linker with the NHS ester of the dye. pnas.org These labeled nucleotides, each with a distinct fluorophore, are incorporated into a growing DNA strand during a polymerase reaction. pnas.orggoogle.com The identity of the incorporated nucleotide is then determined by detecting its specific fluorescence, and the fluorophore is subsequently cleaved, allowing the next cycle of synthesis and detection to proceed. pnas.org

The development of combinatorial fluorescence energy transfer (CFET) tags represents another significant application for multiplex biological assays. researchgate.net These tags can be designed to have unique fluorescence emission signatures, even when using a limited number of fluorescent dyes, by tuning the energy transfer efficiency between a donor and an acceptor molecule. researchgate.net This approach allows for the simultaneous detection of multiple genetic variations, such as single-nucleotide polymorphisms (SNPs). researchgate.net

Furthermore, advancements in genetic analysis platforms aim to increase the capacity for multiplexing to facilitate broader genetic screening. nih.gov While specific examples directly citing NHS-5(6)-Carboxyrhodamine in the very latest multiplex platforms are emerging, the foundational principles of using spectrally distinct fluorescent dyes for labeling different targets in a single reaction remain central. The photostability and distinct spectral properties of rhodamine dyes like NHS-5(6)-Carboxyrhodamine make them valuable tools for these applications.

Table 1: Rhodamine Dyes in DNA Sequencing and Multiplex Analysis

Dye/Compound Application Role Reference
dUTP-PC-R6G Four-color DNA sequencing by synthesis (SBS) Fluorescent label for dUTP nucleotide analogue pnas.org
6-carboxyrhodamine-6G (R6G) Energy transfer cassettes for DNA sequencing Acceptor dye in FRET system instras.com

Applications in Quantitative Polymerase Chain Reaction (qPCR)

While NHS-5(6)-Carboxyrhodamine itself is primarily a labeling dye, its derivatives, particularly 5(6)-Carboxytetramethylrhodamine (TAMRA), have been extensively used in quantitative polymerase chain reaction (qPCR). TAMRA, which shares the core rhodamine structure, functions effectively as a quencher dye in certain qPCR probe systems, such as TaqMan probes.

In a typical TaqMan probe-based qPCR assay, the probe is a short oligonucleotide that is complementary to the target DNA sequence. It is labeled with a reporter fluorophore at the 5' end and a quencher dye at the 3' end. When the probe is intact, the quencher is in close proximity to the reporter, and its fluorescence is suppressed by Förster Resonance Energy Transfer (FRET). During the PCR amplification, the DNA polymerase cleaves the probe, separating the reporter from the quencher. This separation results in an increase in fluorescence from the reporter dye, which is directly proportional to the amount of PCR product generated.

TAMRA, with its absorption maximum around 555 nm, can effectively quench the fluorescence of commonly used reporter dyes. targetmol.com This application highlights the versatility of the carboxyrhodamine chemical scaffold in molecular diagnostics.

Use in Fluorescence Resonance Energy Transfer (FRET) Systems as Acceptor Chromophores

The spectral properties of NHS-5(6)-Carboxyrhodamine and its derivatives make them excellent candidates for use as acceptor chromophores in Fluorescence Resonance Energy Transfer (FRET) systems. instras.com FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through nonradiative dipole-dipole coupling. instras.com For this to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. instras.com

The fluorescein and rhodamine pair is one of the most commonly used FRET pairs in biological research. instras.com Fluorescein, acting as the donor, can be excited and emits light that spectrally overlaps with the absorption of rhodamine, the acceptor. instras.com This efficient energy transfer results in rhodamine fluorescence emission at a longer wavelength. instras.com

NHS-5(6)-Carboxyrhodamine, being an amine-reactive derivative, allows for the convenient labeling of biomolecules to create FRET-based biosensors. For example, proteins or nucleic acids can be labeled with a donor and an acceptor dye. Changes in the conformation or interaction of these biomolecules will alter the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency. This change can be monitored to study dynamic biological processes.

Derivatives like the amine-reactive quencher CFQ520 succinimidyl ester, which has a broad and intense absorption around 520 nm but no fluorescence, are also valuable in FRET applications. biotium.combiotium.com They can act as efficient acceptors, quenching the donor's fluorescence without contributing to background emission. biotium.combiotium.com

Table 2: FRET Pair and Quencher Information

Donor Acceptor/Quencher Application Reference
Fluorescein Rhodamine General FRET pair for studying biomolecular interactions instras.com

Probing Biological Processes and Interactions

Investigation of Protein-Protein and DNA-Protein Interactions

NHS-5(6)-Carboxyrhodamine is a valuable tool for investigating protein-protein and DNA-protein interactions due to its ability to be covalently conjugated to these biomolecules. The reactive N-hydroxysuccinimide (NHS) ester group readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of proteins or on amino-modified oligonucleotides.

Once labeled, the fluorescently tagged biomolecules can be used in a variety of assays to study their interactions. For example, fluorescence polarization (FP) or anisotropy can be used to monitor the binding of a small fluorescently labeled molecule (like a peptide or an oligonucleotide) to a larger unlabeled protein. Upon binding, the rotational motion of the labeled molecule is restricted, leading to an increase in fluorescence polarization.

Surface Plasmon Resonance (SPR) is another powerful, label-free technique for studying real-time kinetics of biomolecular interactions, including those involving proteins and DNA. nih.gov While SPR is label-free, fluorescently labeled molecules can be used in complementary validation experiments. In some SPR methodologies, the surface of the sensor chip is functionalized with carboxyl groups, which can be activated with EDC and NHS to immobilize proteins via their primary amines, a chemistry analogous to the reactivity of NHS-5(6)-Carboxyrhodamine. nih.gov

Furthermore, the fluorescent properties of carboxyrhodamine derivatives are instrumental in studying cellular processes and protein interactions in drug discovery and development. axispharm.com

Studies in Multidrug Resistance Mechanisms

Research has indicated that NHS-5(6)-Carboxyrhodamine can be utilized to study multidrug resistance (MDR) mechanisms in cancer cells. MDR is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A common mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively transport drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

By observing the staining patterns of NHS-5(6)-Carboxyrhodamine relative to the activity of these efflux pumps, researchers can gain insights into MDR. For instance, if the dye is a substrate for a particular efflux pump, its accumulation within the cell will be reduced in cells overexpressing that pump. This can be quantified using techniques like flow cytometry or fluorescence microscopy.

Plasma Membrane Labeling and Dynamics Studies

The ability to label proteins and other molecules on the cell surface makes NHS-5(6)-Carboxyrhodamine and related compounds useful for studying the plasma membrane. researchgate.net The plasma membrane is crucial for numerous biological processes, including cell signaling, transport, and growth. researchgate.net

By conjugating the dye to molecules that specifically target or anchor to the plasma membrane, researchers can visualize and track the membrane's morphology and dynamics in real-time. For example, a study involved the solid-phase synthesis of stearic acid-based probes labeled with 6-carboxyfluorescein (B556484) to explore probes for intense plasma membrane brightness and retention. researchgate.net While this study used carboxyfluorescein, the principle of using a lipid tail for membrane anchoring and a reactive dye for labeling is applicable to other fluorophores like carboxyrhodamine.

These labeling strategies enable the use of advanced microscopy techniques, such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS), to study the lateral diffusion and concentration of labeled molecules within the plasma membrane, providing insights into membrane fluidity and organization. The conjugates of dyes like 5(6)-Carboxyrhodamine 110 NHS Ester are frequently used for FCS studies. broadpharm.com

Table 3: Compound Names Mentioned in the Article

Compound Name
NHS-5(6)-Carboxyrhodamine
6-carboxyrhodamine-6G (R6G)
dUTP-PC-R6G
Combinatorial Fluorescence Energy Transfer (CFET)
5(6)-Carboxytetramethylrhodamine (TAMRA)
Fluorescein
CFQ520 succinimidyl ester
N-ethyl-N′-(dimethylaminopropyl)-carbodiimide (EDC)
6-carboxyfluorescein

Spectroscopic and Functional Characterization of Nhs 5 6 Carboxyrhodamine Conjugates

Evaluation of Fluorescence Performance in Biological Contexts

The utility of a fluorescent probe in biological assays is determined by several key performance indicators. NHS-5(6)-carboxyrhodamine conjugates consistently demonstrate high performance in these areas, making them a reliable choice for a variety of applications.

Brightness, Photostability, and Quantum Yield of Conjugates

Conjugates of NHS-5(6)-carboxyrhodamine are characterized by their bright green fluorescence and notable resistance to photobleaching. The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While the precise quantum yield can vary depending on the conjugation partner and local environment, rhodamine dyes, in general, are known for their high quantum yields. For instance, the parent compound, rhodamine 110, has a high quantum yield of 0.92. In comparison, the quantum yield of a 5(6)-carboxyfluorescein-BSA conjugate is reported to be 0.48, highlighting the superior brightness of rhodamine-based dyes.

The exceptional photostability of carboxyrhodamine conjugates is a significant advantage over other dyes like fluorescein (B123965) (FITC), allowing for longer exposure times during fluorescence microscopy and more robust data collection. Furthermore, research indicates that carboxyrhodamine 110 and its derivatives are significantly more photostable than other green fluorescent dyes, including Alexa Fluor 488. vectorlabs.com

ParameterValueNotes
Excitation Maximum (λex)~502 nmAmine-reactive 5(6)-Carboxyrhodamine 110 NHS Ester. vectorlabs.comvectorlabs.com
Emission Maximum (λem)~527 nmAmine-reactive 5(6)-Carboxyrhodamine 110 NHS Ester. vectorlabs.comvectorlabs.com
Molar Extinction Coefficient (ε)~76,000 cm⁻¹M⁻¹For the NHS ester form. vectorlabs.com
Quantum Yield (Φ)HighRhodamine dyes are known for high quantum yields. For comparison, Rhodamine 110 has a quantum yield of 0.92.
PhotostabilityExceptionalSuperior to fluorescein (FITC) and even Alexa Fluor 488. vectorlabs.com

pH Insensitivity of Fluorescence for Robust Biological Assays

A critical feature of NHS-5(6)-carboxyrhodamine conjugates for biological applications is the stability of their fluorescence across a wide range of pH values. The fluorescence of these conjugates is largely insensitive to pH in the physiologically relevant range of 4 to 9. vectorlabs.comvectorlabs.com This is a stark contrast to fluorescein-based dyes like FITC, whose fluorescence intensity is significantly quenched at acidic pH levels. This pH insensitivity ensures that the fluorescence signal from carboxyrhodamine conjugates remains stable and reliable, even in acidic cellular compartments like lysosomes or endosomes, making them ideal for a broad array of cellular imaging and flow cytometry applications.

Influence of Isomerism on Conjugate Performance

The synthesis of NHS-5(6)-carboxyrhodamine results in a mixture of two structural isomers, the 5- and 6-carboxyrhodamine. While this mixture is suitable for many applications, the individual isomers can exhibit subtle differences in their properties that may be important for specific experimental designs.

Differential Fluorescence Properties of 5- and 6-Regioisomers

While the absorption and emission spectra of the 5- and 6-isomers of carboxyrhodamine are nearly identical, recent research has indicated that the substitution position on the benzoate (B1203000) moiety can influence the fluorescence lifetime of the molecule. Specifically, the 6'-COOH substituted rhodamine has been shown to have a longer fluorescence lifetime compared to the 5'-COOH isomer. acs.org This difference in fluorescence lifetime can be a critical parameter in advanced fluorescence microscopy techniques, such as fluorescence lifetime imaging microscopy (FLIM), which can be used to probe the local environment of the fluorophore.

Regioisomer-Specific Effects on Signal-to-Noise Ratio in Cellular Labeling

The use of a single, pure isomer can have a significant impact on the quality and reproducibility of cellular labeling experiments. While mixed isomers are commonly used, peptides and nucleotides labeled with a single isomer generally provide better resolution in purification techniques like HPLC, as they avoid the signal broadening that can occur with a mixture. broadpharm.com This improved purity of the labeled biomolecule can lead to more specific and reliable labeling in cellular assays, thereby improving the signal-to-noise ratio. A higher signal-to-noise ratio is crucial for the detection of low-abundance targets and for obtaining high-quality images in fluorescence microscopy.

Comparative Analysis with Other Fluorescent Probes

NHS-5(6)-carboxyrhodamine offers a compelling combination of properties that make it a strong competitor to other commonly used fluorescent dyes.

FeatureNHS-5(6)-CarboxyrhodamineFluorescein (FITC)Alexa Fluor 488Cy3
Excitation/Emission Maxima ~502/527 nm~495/519 nm~495/519 nm~550/570 nm
Brightness Very HighHigh (but pH sensitive)Very HighHigh
Photostability ExcellentPoorGoodModerate
pH Sensitivity Insensitive (pH 4-9) vectorlabs.comvectorlabs.comSensitive (fluorescence decreases in acidic pH)InsensitiveInsensitive
Quantum Yield HighHigh (at alkaline pH)HighModerate

Compared to fluorescein (FITC) , NHS-5(6)-carboxyrhodamine is significantly more photostable and its fluorescence is not affected by changes in pH within the physiological range. vectorlabs.comvectorlabs.com This makes it a much more robust probe for quantitative and long-term imaging studies.

Alexa Fluor 488 is a popular alternative to fluorescein and is known for its brightness and photostability. NHS-5(6)-carboxyrhodamine is often described as a nonsulfonated analog of Alexa Fluor 488. vectorlabs.comvectorlabs.com However, some evidence suggests that carboxyrhodamine 110 derivatives can be even more photostable than Alexa Fluor 488. vectorlabs.com

Cy3 is another widely used fluorescent dye, particularly in the yellow-orange region of the spectrum. While Cy3 is a bright and relatively photostable dye, NHS-5(6)-carboxyrhodamine offers an alternative in the green spectrum with exceptional photostability. The choice between these dyes often depends on the specific instrumentation available and the other fluorophores being used in a multiplexing experiment.

Advantages Over Fluorescein and Other Rhodamine Derivatives

The selection of a fluorescent label is critical for the success of bioconjugation and subsequent detection applications. NHS-5(6)-Carboxyrhodamine, an amine-reactive derivative of rhodamine, offers several distinct advantages over fluorescein and other rhodamine-based dyes, making it a preferred choice for many researchers.

Key advantages over fluorescein derivatives, such as 5-(and-6)-carboxyfluorescein succinimidyl ester (5(6)-FAM) or fluorescein isothiocyanate (FITC), lie in its superior photostability and its relative insensitivity to pH changes. vectorlabs.combiotium.comvectorlabs.com Unlike fluorescein, whose fluorescence intensity is known to quench rapidly upon exposure to excitation light and is highly dependent on pH, carboxyrhodamine conjugates maintain a more stable signal over a wider pH range (typically 4-9). vectorlabs.combiotium.comvectorlabs.com This robustness is crucial for experiments requiring long-term imaging or those conducted in cellular environments where pH can fluctuate.

Compared to other rhodamine derivatives, the specific advantages of NHS-5(6)-Carboxyrhodamine can be seen in the context of purification and isomeric composition. The compound is typically supplied as a mixture of 5- and 6-isomers. While this mixture is suitable for many protein labeling applications, the development of single-isomer formulations offers significant benefits for labeling smaller molecules like peptides and nucleotides. vectorlabs.combroadpharm.com Conjugates labeled with a single isomer often yield sharper, better-resolved peaks during HPLC purification, which is a critical step for ensuring the homogeneity of the labeled product. vectorlabs.combroadpharm.com Furthermore, isomeric tuning of the carboxyrhodamine structure is a powerful method for optimizing the biocompatibility of the resulting probes without altering their fundamental spectral properties, a key consideration for live-cell imaging. nih.govresearchgate.net

Below is a comparative table of the spectroscopic properties of a representative Carboxyrhodamine NHS ester and a common Fluorescein NHS ester.

Property5(6)-Carboxyrhodamine 110 NHS Ester5(6)-Carboxyfluorescein, NHS ester
Excitation Maximum (Ex) ~502 nm vectorlabs.combroadpharm.com~495 nm abcam.com
Emission Maximum (Em) ~527 nm vectorlabs.combroadpharm.com~520 nm abcam.com
Molar Extinction Coefficient ~76,000 cm⁻¹M⁻¹ vectorlabs.combroadpharm.comNot specified in results
pH Sensitivity Low (stable fluorescence between pH 4-9) biotium.comvectorlabs.comHigh (fluorescence is pH-dependent)
Photostability High vectorlabs.combiotium.comLower (prone to photobleaching)
Common Solvents DMSO, DMF vectorlabs.combroadpharm.comDMSO abcam.com

Development of Improved Dyes for Specific Applications

The foundational structure of carboxyrhodamine has served as a scaffold for the development of a new generation of fluorescent dyes with enhanced properties tailored for specific and demanding applications, such as super-resolution microscopy and in vivo imaging. nih.govsciencedaily.com

Another key advancement is the creation of dyes with shifted spectral properties. Research teams have produced comprehensive collections of rhodamine-based dyes, including a new set of far-red shifted fluorophores. sciencedaily.com These dyes are particularly valuable for in vivo imaging because their longer wavelength light can penetrate deeper into biological tissues. sciencedaily.com

Furthermore, development has focused on creating "fluorogenic" probes that are non-fluorescent until they bind to their specific target. nih.gov This property is often achieved by exploiting the spirolactonization equilibrium inherent to rhodamine dyes. researchgate.net In the "off" state, the dye is in a colorless, non-fluorescent spirolactone form. Upon binding to a target, the structure undergoes a conformational change to the fluorescent, open quinone form. This allows for no-wash imaging of live cells, reducing background noise and simplifying experimental protocols. nih.gov These advanced probes are frequently used with self-labeling protein tags, such as SNAP-tag and Halo-tag, for highly specific visualization of proteins of interest. nih.gov

The table below summarizes some of the key developments in rhodamine-based dyes for specific applications.

Development AreaKey FeatureAdvantagePrimary Application
Isomeric Tuning Synthesis of specific isomers (e.g., 4-carboxyrhodamines). nih.govOptimized biocompatibility and cell permeability. nih.govresearchgate.netLive-cell super-resolution microscopy (STED, confocal). nih.gov
Far-Red Shifted Dyes Excitation and emission at longer wavelengths. sciencedaily.comDeeper tissue penetration, lower autofluorescence. sciencedaily.comIn vivo imaging. sciencedaily.com
Fluorogenic Probes Fluorescence activation upon target binding (spirocyclization). nih.govresearchgate.netNo-wash imaging, high signal-to-noise ratio. nih.govLive-cell imaging with protein tags (SNAP-tag, Halo-tag). nih.gov
Advanced Synthesis Efficient, protecting-group-free synthesis pathways. nih.govsciencedaily.comGreater structural diversity, higher yields. nih.govCreation of novel probes for a wide range of targets. sciencedaily.com

Mechanistic Insights into Nhs 5 6 Carboxyrhodamine Action and Biological Implications

Molecular Mechanism of Fluorescence Labeling and Activation

The utility of NHS-5(6)-Carboxyrhodamine as a fluorescent probe hinges on its ability to covalently attach to biomolecules and subsequently signal their presence through fluorescence. This process involves a two-stage molecular mechanism: a chemical reaction for labeling and a conformational change for fluorescence activation.

The labeling reaction is facilitated by the N-hydroxysuccinimide (NHS) ester group. This functional group is highly reactive towards primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins and amine-modified oligonucleotides. The reaction proceeds via a nucleophilic attack from the amine group on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the carboxyrhodamine dye to the target biomolecule, and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.comlumiprobe.com This reaction is most efficient under slightly alkaline conditions (pH 7.2-9), where the primary amines are deprotonated and thus more nucleophilic. thermofisher.com While the NHS ester can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and prone to hydrolysis, making the reaction with primary amines highly specific under controlled conditions. glenresearch.com

The fluorescence activation of carboxyrhodamine dyes is intrinsically linked to a structural equilibrium between two states: a non-fluorescent, colorless spirolactone form and a fluorescent, colored zwitterionic form. nih.gov In the spirolactone state, the xanthene core of the rhodamine is in a closed, non-conjugated ring system, which prevents fluorescence. Upon conjugation to a biomolecule, the local environment and steric hindrance often force the dye into the open, zwitterionic form. nih.gov This conformational change restores the extended π-electron system of the xanthene ring, enabling the absorption of light and subsequent emission of fluorescence. The equilibrium between these two states can be influenced by environmental factors such as solvent polarity and pH. nih.gov

Cellular Uptake and Localization Mechanisms of Conjugates

Receptor-Mediated Endocytosis and Intracellular Trafficking

Once conjugated to a targeting ligand, such as an antibody or a small molecule, the resulting NHS-5(6)-Carboxyrhodamine conjugate can enter cells through various mechanisms, with receptor-mediated endocytosis (RME) being a prominent pathway. thermofisher.comwikipedia.org RME is a highly specific process where the conjugate first binds to a receptor on the cell surface. wikipedia.org This binding event triggers the invagination of the plasma membrane to form a clathrin-coated pit, which then buds off into the cytoplasm as a clathrin-coated vesicle containing the conjugate-receptor complex. wikipedia.org

Following internalization, the vesicle sheds its clathrin coat and typically fuses with an early endosome. thermofisher.com The acidic environment of the early endosome (pH ~6.0-6.5) can facilitate the dissociation of the conjugate from its receptor. From the early endosome, the conjugate can be trafficked through several pathways. It may be sorted to recycling endosomes and returned to the cell surface, or it can be transported to late endosomes and subsequently to lysosomes for degradation. thermofisher.com The specific intracellular fate of the conjugate is largely determined by the nature of the targeting ligand and the receptor it binds to. thermofisher.com Fluorescently labeled ligands, such as those conjugated with NHS-5(6)-Carboxyrhodamine, are invaluable tools for visualizing and quantifying these endocytic trafficking pathways in living cells. nih.govmolbiolcell.org For instance, studies using fluorescently labeled antibodies have provided detailed insights into the journey of surface proteins through their endocytic routes. molbiolcell.org

Subcellular Organelle Specificity (e.g., Lysosomes, Mitochondria, Tubulin, Actin)

The subcellular destination of an NHS-5(6)-Carboxyrhodamine conjugate is dictated by the targeting moiety it is attached to. By selecting appropriate ligands, these fluorescent probes can be directed to specific organelles, enabling high-resolution imaging of their structure and function.

Lysosomes: A number of studies have demonstrated the effective targeting of rhodamine conjugates to lysosomes. acs.orgnih.gov For example, liposomes modified with derivatives of rhodamine B have shown a high degree of co-localization with lysosomal markers. nih.gov This is often achieved by conjugating the dye to molecules that are recognized and processed by the endolysosomal pathway. The acidic environment of lysosomes (pH ~4.5-5.0) can also influence the fluorescence properties of some rhodamine derivatives.

Mitochondria: The cationic nature of some rhodamine dyes, like Rhodamine 123, promotes their accumulation in the mitochondria of living cells due to the negative mitochondrial membrane potential. nih.govresearchgate.net By conjugating NHS-5(6)-Carboxyrhodamine to a mitochondrion-targeting ligand, it is possible to visualize these organelles. For instance, a study successfully targeted liposomes to mitochondria by incorporating a polymer conjugated to Rhodamine 123. nih.gov

Tubulin and Actin: Probes targeting the cytoskeleton, such as microtubules and actin filaments, have been developed using rhodamine dyes. nih.govresearchgate.net These probes are typically constructed by linking a rhodamine derivative to a small molecule that binds specifically to tubulin (the building block of microtubules) or actin. The "neighboring group effect," discussed in the next section, has been instrumental in creating highly cell-permeable and specific probes for imaging tubulin and actin with high contrast. nih.govresearchgate.net

Structure-Activity Relationships in Bioimaging Probes

The performance of a bioimaging probe based on NHS-5(6)-Carboxyrhodamine is not solely dependent on the targeting ligand but is also significantly influenced by the structural properties of the fluorophore itself, including its point of attachment and the chemical environment of neighboring functional groups.

Impact of Attachment Point on Probe Properties and DNA Binding Modes

The isomeric position of the carboxyl group on the rhodamine's benzene (B151609) ring, which serves as the attachment point for the NHS ester, has a profound impact on the properties of the resulting probe. The commercially available NHS-5(6)-Carboxyrhodamine is a mixture of two isomers, with the linkage at either the 5- or 6-position. However, research has shown that the 4'-positional isomer can offer distinct advantages. nih.gov

The attachment site can influence the conformation of the protein to which it is conjugated. nih.gov It is recommended to attach fluorophores to conformationally flexible sites, such as surface-exposed loops, to minimize potential structural perturbations of the protein. nih.gov The hydrophobicity and electrostatic properties of the dye should also be considered to avoid non-specific interactions and aggregation. nih.gov In the context of DNA binding, while not directly related to NHS-5(6)-Carboxyrhodamine's primary reactivity, the structure of rhodamine dyes can influence their interaction with nucleic acids.

Neighboring Group Effects on Cellular Staining and Cytotoxicity

A significant advancement in the design of rhodamine-based probes has been the exploitation of the "neighboring group effect." nih.govresearchgate.net This effect arises from the positioning of an amide group next to a carboxyl group on the benzene ring of the rhodamine. nih.govresearchgate.net This arrangement has been shown to dramatically increase the cell permeability of the probes by stabilizing the fluorophore in its hydrophobic, non-fluorescent spirolactone state. nih.govresearchgate.net This enhanced hydrophobicity facilitates passive diffusion across the cell membrane.

Development of Activatable Fluorophore-Quencher Probes

The development of activatable fluorophore-quencher probes represents a significant advancement in fluorescence imaging, enabling the visualization of specific biological events with high signal-to-noise ratios. These "smart" probes are designed to be in a quenched, or non-emissive, state until they interact with a specific target, at which point their fluorescence is "turned on." NHS-5(6)-Carboxyrhodamine and its derivatives, such as 5(6)-Carboxytetramethylrhodamine (TAMRA), are frequently employed as the fluorophore component in these probes due to their bright fluorescence and photostability. vectorlabs.comvectorlabs.com

The primary mechanism governing the function of these activatable probes is Fluorescence Resonance Energy Transfer (FRET). nih.gov FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule, known as a quencher, when they are in close proximity (typically within 1-10 nanometers). In an activatable probe, the fluorophore (e.g., TAMRA) is covalently linked to a quencher. The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor quencher for FRET to occur efficiently. When the probe is in its "off" state, the quencher effectively absorbs the energy from the excited fluorophore, preventing it from emitting light.

Activation of the probe occurs when the linker between the fluorophore and the quencher is cleaved by a specific enzyme, or when a conformational change in the probe separates the two moieties upon binding to a target. This disruption of FRET restores the fluorophore's ability to emit light, generating a detectable fluorescent signal that is localized to the site of the target.

A variety of quencher molecules have been paired with rhodamine-based dyes like TAMRA to create effective FRET pairs. For instance, non-fluorescent "dark" quenchers such as the Iowa Black™ and Black Hole Quencher™ (BHQ) series are often utilized. nih.gov These quenchers have broad absorption spectra that can effectively overlap with the emission of fluorophores like TAMRA, ensuring efficient quenching without contributing to background fluorescence. nih.gov The selection of an appropriate fluorophore-quencher pair is critical for the design of sensitive and specific activatable probes.

Interactive Table: Properties of Common FRET Pairs Involving TAMRA

Donor FluorophoreAcceptor QuencherFörster Distance (R₀) in ÅQuenching Mechanism
TAMRAIowa Black FQ50-60FRET
TAMRAIowa Black RQ50-60FRET
TAMRABHQ-257FRET

Data derived from research on FRET pairs and their characteristics. nih.gov

The versatility of this approach allows for the design of probes that can be activated by a wide range of biological triggers, including specific proteases, nucleic acid hybridization, or changes in the cellular microenvironment. This has led to the development of sophisticated tools for in vivo imaging and diagnostics.

Considerations for Biocompatibility and In Vivo Applications

The translation of fluorescent probes from in vitro assays to in vivo applications necessitates a thorough evaluation of their biocompatibility and pharmacokinetic properties. Rhodamine dyes, including NHS-5(6)-Carboxyrhodamine and its derivatives, are generally considered to possess good biocompatibility, which has contributed to their widespread use in live-cell imaging. biorxiv.orgresearchgate.net However, for in vivo applications, several factors must be carefully considered to ensure minimal toxicity and optimal performance.

One key aspect of biocompatibility is the chemical structure of the dye itself. Research has shown that isomeric tuning of carboxyrhodamines can significantly impact their biocompatibility and cell permeability without altering their fundamental spectral properties. biorxiv.orgresearchgate.net For example, modifications to the dye's core structure can influence its hydrophobicity and tendency to form non-fluorescent spirolactone species, which can enhance cell membrane permeability. biorxiv.orgbiorxiv.org This dynamic equilibrium between a fluorescent zwitterionic form and a non-fluorescent, non-polar spirolactone is a key feature of rhodamines that influences their behavior in biological systems. biorxiv.org

For in vivo imaging, the delivery and clearance of the fluorescent probe are critical. Probes are often conjugated to larger biomolecules, such as antibodies or nanoparticles, to improve their targeting specificity and circulation time. researchgate.netrovedar.com The surface chemistry of these delivery vehicles plays a crucial role in their biocompatibility. For instance, nanoparticles are often coated with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce non-specific uptake by the reticuloendothelial system and prolong their circulation in the bloodstream. nih.gov

Interactive Table: Factors Influencing In Vivo Biocompatibility of Rhodamine Probes

FactorConsiderationImpact on Biocompatibility
Dye Structure Isomeric form and chemical modificationsAffects cell permeability, cytotoxicity, and clearance. biorxiv.orgbiorxiv.org
Delivery Vehicle Conjugation to antibodies, polymers, or nanoparticlesInfluences circulation time, biodistribution, and immunogenicity. researchgate.netrovedar.com
Surface Chemistry PEGylation or other surface coatingsReduces non-specific uptake and enhances stability in biological fluids. nih.gov
Overall Charge Net charge of the probe constructCan affect interactions with cell membranes and proteins, influencing uptake and clearance.
Metabolism Breakdown products of the probePotential for toxicity of metabolites and their clearance pathways. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel NHS-5(6)-Carboxyrhodamine Conjugates for Expanded Applications

The foundational application of NHS-5(6)-carboxyrhodamine lies in its ability to covalently label primary amines on proteins and other biomolecules. thermofisher.com Future research is focused on creating sophisticated conjugates that extend its functionality beyond simple tracking. The development of novel linkers with improved chemical stability is a key area of interest, which could be used to attach a variety of pharmacophores, including oligonucleotides and peptides, to antibodies or other carrier molecules. nih.gov

This opens the door to creating highly specific imaging agents. For instance, by conjugating NHS-5(6)-carboxyrhodamine to a peptide with high affinity for a specific cell surface receptor, researchers can develop targeted probes for imaging cancer cells. nih.govresearchgate.net These peptide-dye conjugates can be used to study receptor distribution and dynamics, offering insights into tumor biology. nih.gov Furthermore, the principles of bioconjugation are being applied to create multi-functional probes, where NHS-5(6)-carboxyrhodamine provides the fluorescent signal for a larger molecular system designed for specific biological targeting. thermofisher.comnih.gov

Table 1: Examples of Novel Conjugate Strategies

Conjugate Type Target Molecule Potential Application
Peptide-Dye Conjugate Specific cell surface receptors (e.g., FGFR2) Targeted tumor imaging and diagnostics
Antibody-Dye Conjugate Cell-specific antigens Immunohistochemistry, Flow Cytometry, In Vivo Imaging
Oligonucleotide-Dye Conjugate Complementary DNA/RNA sequences Fluorescence in situ hybridization (FISH)
Small Molecule-Dye Conjugate Cellular structures or enzymes Probes for specific biological processes

Integration with Advanced Biological Systems and Organismal Imaging

The translation of cellular-level observations to whole organisms is a critical goal in biomedical research. nih.gov NHS-5(6)-carboxyrhodamine and its derivatives are being integrated into advanced in vivo imaging systems to track biological processes in living animals. nih.gov The ability to label and track cells or specific proteins within a whole organism provides invaluable information on disease progression, therapeutic response, and fundamental biological processes. nih.gov

Whole-animal imaging techniques, such as fluorescence imaging, allow for non-invasive, longitudinal studies, reducing the number of animals required and minimizing experimental variability. nih.govmrc.ac.uk For example, extracellular vesicles labeled with an NHS-ester based dye have been tracked in vivo to study their biodistribution. nih.gov Similarly, cyanine (B1664457) dyes, which share functional principles with rhodamines, are conjugated to drugs or peptides to monitor their accumulation in specific organs like the bladder or bones in mice. alfa-chemistry.com These studies highlight the potential for developing NHS-5(6)-carboxyrhodamine conjugates for long-term tracking experiments in preclinical models of human disease. nih.gov

Computational Modeling and Rational Design for Enhanced Probe Performance

The development of new fluorescent probes is increasingly being guided by computational chemistry and rational design principles. nih.gov These approaches allow researchers to predict and fine-tune the photophysical properties of a fluorophore before synthesis, saving significant time and resources. illinois.edu For rhodamine derivatives, computational methods like time-dependent density functional theory (TDDFT) are being used to accurately predict absorption and emission spectra. mdpi.com

This predictive power enables the rational design of novel rhodamine-based probes with optimized characteristics, such as near-infrared (NIR) emission for deep-tissue imaging. mdpi.com By systematically modifying the chemical structure, computational models can identify derivatives with enhanced brightness, photostability, and sensitivity to specific environmental factors like pH. umich.edunih.govresearchgate.net This strategy bridges quantum chemistry with experimental photophysics, providing a blueprint for engineering the next generation of high-performance imaging probes based on the carboxyrhodamine scaffold. mdpi.com

Addressing Challenges in Multiplexed Imaging and Sensing

A significant challenge in fluorescence microscopy is the simultaneous imaging of multiple targets, known as multiplexing. microscopyfocus.com The broad emission spectra of many fluorophores, including carboxyrhodamine, can lead to spectral overlap, where the signal from one dye "bleeds through" into the detection channel of another. syr.edu This crosstalk can complicate data analysis and lead to false-positive results. nih.gov

Several strategies are being developed to overcome this limitation. One approach is the use of spectral imaging and linear unmixing algorithms, which can computationally separate the contributions of individual fluorophores from a mixed signal. bitesizebio.comnih.gov Another avenue is the development of probes with large Stokes shifts (the separation between excitation and emission maxima), which minimizes spectral overlap. biorxiv.org Furthermore, advanced techniques like fluorescence lifetime imaging (FLIM) can differentiate between fluorophores that have similar spectra but different fluorescence lifetimes. optica.org By combining NHS-5(6)-carboxyrhodamine with probes amenable to these advanced techniques, researchers can expand the number of targets that can be simultaneously visualized. researchgate.net

Therapeutic Potential of NHS-5(6)-Carboxyrhodamine-Derived Agents

Emerging research is exploring the therapeutic potential of rhodamine derivatives, moving them beyond their traditional role as imaging agents. One of the most promising areas is in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. nih.govnih.gov

While traditional rhodamines are inefficient photosensitizers, structural modifications, such as the incorporation of heavy atoms like selenium, can significantly enhance their ability to generate singlet oxygen upon irradiation. sci-hub.se These modified selenorhodamines have shown efficacy as photosensitizers for PDT in cancer cell lines. nih.gov The NHS-ester functionality of NHS-5(6)-carboxyrhodamine could be leveraged to attach these therapeutically active rhodamine analogues to tumor-targeting molecules, such as antibodies or peptides, to create targeted PDT agents. Additionally, rhodamine derivatives are being investigated as model systems for drug delivery, where they are loaded onto nanocarriers like nanodiamonds for controlled release. nih.gov This suggests a future role for carboxyrhodamine-based structures in the development of theranostics—agents that combine both diagnostic imaging and therapeutic capabilities. researchgate.net

Q & A

Q. What are the optimal reaction conditions for conjugating NHS-5(6)Carboxyrhodamine to biomolecules?

this compound reacts with primary amines (e.g., lysine residues or N-termini of proteins) via its NHS ester group. Optimal conjugation occurs in mildly alkaline conditions (pH 7.5–9.0) to enhance amine reactivity while avoiding hydrolysis of the ester. Use a 5- to 10-fold molar excess of the dye to the target protein and incubate at 4°C for 4–6 hours to minimize aggregation. Post-reaction, remove unreacted dye using size-exclusion chromatography or dialysis .

Q. How can labeling efficiency be quantified experimentally?

Calculate the dye-to-protein ratio (D/P) using spectrophotometry. Measure absorbance at 280 nm (protein) and the dye’s λmax (e.g., ~550 nm for rhodamine derivatives). Correct for dye absorption at 280 nm using a predetermined correction factor. A typical D/P ratio of 1–3 is ideal for most applications to avoid fluorescence quenching .

Q. What storage conditions ensure dye stability?

Store this compound desiccated at –20°C in aliquots to prevent repeated freeze-thaw cycles, which degrade the NHS ester. Reconstitute in anhydrous DMSO or DMF to avoid hydrolysis, and confirm reactivity via a small-scale conjugation test before large-scale experiments .

Q. How does the 5- vs. 6-isomer configuration affect labeling applications?

The isomer position (5- or 6-carboxy substitution) influences steric accessibility during conjugation. The 6-isomer may offer better labeling efficiency for sterically hindered amine sites, while the 5-isomer is preferred for surface-exposed lysines. Validate isomer performance empirically using SDS-PAGE with fluorescence scanning .

Advanced Research Questions

Q. How can nonspecific binding of this compound be minimized in live-cell imaging?

Pre-block cells with 1–5% BSA or serum for 30 minutes to reduce nonspecific interactions. Use a post-labeling wash with 0.1 M glycine (pH 2.5–3.0) to quench unreacted NHS esters. For intracellular tracking, employ microinjection or electroporation to bypass membrane permeability challenges .

Q. What strategies resolve discrepancies in fluorescence signal-to-noise ratios across studies?

Variability often arises from differences in excitation/emission filter bandwidths or detector sensitivity. Calibrate instruments using standardized fluorophore solutions (e.g., 100 nM dye in PBS). For multiplexing, confirm spectral overlap using single-dye controls and apply linear unmixing algorithms .

Q. How does the molecular structure of this compound influence cytotoxicity in long-term assays?

Carboxyrhodamine derivatives exhibit lower cytotoxicity compared to rhodamine B isothiocyanate due to reduced membrane disruption. For prolonged live-cell studies, limit dye concentration to ≤10 µM and validate viability via MTT assays or propidium iodide exclusion .

Q. What methods optimize chemoselectivity when using this compound alongside maleimide-based conjugates?

Sequential labeling is critical. First, react NHS esters with amines at pH 8.0, then lower the pH to 6.5–7.0 for maleimide-thiol reactions. Use orthogonal purification (e.g., affinity tags) to isolate doubly labeled products .

Q. How can carboxyrhodamine be integrated into metabolic labeling workflows for dynamic processes?

For tracking mycomembrane synthesis in Mycobacterium, incorporate alkynylated metabolic precursors (e.g., AlkTMM) and perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with carboxyrhodamine-azide post-fixation. Use flow cytometry to quantify temporal fluorescence changes .

Q. What analytical techniques validate the structural integrity of labeled biomolecules?

Combine MALDI-TOF mass spectrometry to confirm molecular weight shifts (Δ ~555 Da per dye molecule) with fluorescence correlation spectroscopy (FCS) to assess hydrodynamic radius changes. For proteins, circular dichroism can verify retained secondary structure .

Methodological Considerations

  • Data Contradictions : Variations in labeling efficiency between studies may stem from protein pKa differences or buffer composition (e.g., Tris buffers compete with amines). Standardize buffer systems (e.g., HEPES, pH 8.0) and report exact reaction conditions .
  • Troubleshooting : If fluorescence is weak post-labeling, check dye hydrolysis by TLC (silica gel, 10% MeOH/DCM). Hydrolyzed dye migrates faster than the intact NHS ester .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.